CS4 Peptide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

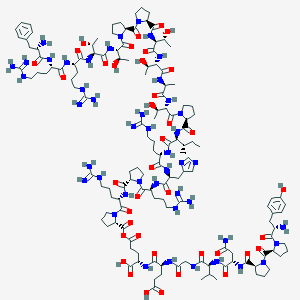

CS4 Peptide, also known as this compound, is a useful research compound. Its molecular formula is C139H219N45O39 and its molecular weight is 3144.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Therapeutic Applications

CS4 peptide has shown promise in therapeutic contexts, particularly in the treatment of various diseases due to its bioactive properties.

Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory properties, making it a candidate for treating conditions such as arthritis and other inflammatory diseases. Studies indicate that CS4 can modulate immune responses by influencing cytokine production, thus reducing inflammation in affected tissues .

Anticoagulant Properties

Research has demonstrated that CS4 possesses anticoagulant activity, which can be beneficial in preventing thromboembolic disorders. Its mechanism involves the inhibition of thrombin and factor Xa, crucial components in the coagulation cascade .

Cancer Treatment

Emerging studies suggest that this compound may play a role in cancer therapy by inhibiting tumor growth and metastasis. The peptide's ability to interfere with cellular signaling pathways involved in cancer progression is currently under investigation .

Biotechnological Applications

This compound is utilized in various biotechnological fields, enhancing the development of novel therapies and diagnostic tools.

Vaccine Development

CS4 can be employed to design vaccines that enhance immune responses against specific pathogens. Its ability to act as an adjuvant improves the efficacy of vaccines by promoting a stronger immune response .

Drug Delivery Systems

The incorporation of CS4 into drug delivery systems has been explored to improve the bioavailability and targeted delivery of therapeutic agents. Its biocompatibility and ability to form hydrogels make it suitable for controlled release formulations .

Case Studies

Several studies have highlighted the applications of this compound across different domains:

Propriétés

Numéro CAS |

107978-80-3 |

|---|---|

Formule moléculaire |

C139H219N45O39 |

Poids moléculaire |

3144.5 g/mol |

Nom IUPAC |

(4S)-4-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-[[(1S)-4-[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-1-[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]oxy-1-carboxy-4-oxobutyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C139H219N45O39/c1-11-69(4)103(172-119(206)94-37-23-57-181(94)131(218)107(74(9)188)176-109(196)70(5)161-123(210)104(71(6)185)175-124(211)106(73(8)187)174-120(207)93-36-22-56-180(93)130(217)96-39-25-59-183(96)132(219)108(75(10)189)177-125(212)105(72(7)186)173-114(201)84(31-17-51-156-137(147)148)164-111(198)82(29-15-49-154-135(143)144)163-110(197)80(140)61-76-27-13-12-14-28-76)122(209)165-83(30-16-50-155-136(145)146)112(199)169-89(63-78-65-153-67-160-78)115(202)166-86(32-18-52-157-138(149)150)127(214)178-54-20-34-91(178)117(204)167-87(33-19-53-158-139(151)152)128(215)184-60-26-40-97(184)134(222)223-101(195)48-46-88(133(220)221)168-113(200)85(45-47-100(193)194)162-99(192)66-159-121(208)102(68(2)3)171-116(203)90(64-98(142)191)170-118(205)92-35-21-55-179(92)129(216)95-38-24-58-182(95)126(213)81(141)62-77-41-43-79(190)44-42-77/h12-14,27-28,41-44,65,67-75,78,80-97,102-108,185-190H,11,15-26,29-40,45-64,66,140-141H2,1-10H3,(H2,142,191)(H,159,208)(H,161,210)(H,162,192)(H,163,197)(H,164,198)(H,165,209)(H,166,202)(H,167,204)(H,168,200)(H,169,199)(H,170,205)(H,171,203)(H,172,206)(H,173,201)(H,174,207)(H,175,211)(H,176,196)(H,177,212)(H,193,194)(H,220,221)(H4,143,144,154)(H4,145,146,155)(H4,147,148,156)(H4,149,150,157)(H4,151,152,158)/t69-,70-,71+,72+,73+,74+,75+,78?,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,102-,103-,104-,105-,106-,107-,108-/m0/s1 |

Clé InChI |

APLLBGWLJSILKN-PSDHQGSASA-N |

SMILES |

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1C=NC=N1)C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)N3CCCC3C(=O)OC(=O)CCC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CC6=CC=C(C=C6)O)N)NC(=O)C7CCCN7C(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C8CCCN8C(=O)C9CCCN9C(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CC=CC=C1)N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1C=NC=N1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)N3CCC[C@H]3C(=O)OC(=O)CC[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CC6=CC=C(C=C6)O)N)NC(=O)[C@@H]7CCCN7C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]8CCCN8C(=O)[C@@H]9CCCN9C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC1=CC=CC=C1)N |

SMILES canonique |

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1C=NC=N1)C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)N3CCCC3C(=O)OC(=O)CCC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CC6=CC=C(C=C6)O)N)NC(=O)C7CCCN7C(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C8CCCN8C(=O)C9CCCN9C(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CC=CC=C1)N |

Synonymes |

CS4 peptide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.